
4-Bromo-2-(difluoromethoxy)benzoic acid
Overview
Description
4-Bromo-2-(difluoromethoxy)benzoic acid is a halogenated benzoic acid derivative with the molecular formula C8H5BrF2O3 and a molecular weight of 267.02 g/mol . This compound is characterized by the presence of a bromine atom at the fourth position and a difluoromethoxy group at the second position on the benzoic acid ring. It is commonly used in organic synthesis and various scientific research applications.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(difluoromethoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of biaryl intermediates through palladium-mediated coupling with various aryl boronic acids . This compound interacts with enzymes such as d-amino acid oxidase inhibitors, which are crucial in the metabolism of amino acids . The nature of these interactions involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it affects cellular signaling by interacting with receptors and enzymes involved in signal transduction, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. This interaction can result in the modulation of metabolic pathways and cellular processes. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes involved in the metabolism of amino acids, lipids, and carbohydrates, leading to changes in the levels of metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments. This localization can influence the compound’s activity and function within the cell.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular activity and function . The compound may be directed to particular organelles through targeting signals or post-translational modifications, which can enhance its efficacy and specificity in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethoxy)benzoic acid typically involves the bromination of 2-(difluoromethoxy)benzoic acid. One common method includes the reaction of 2-(difluoromethoxy)benzoic acid with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions . The reaction proceeds as follows:
C8H6F2O3+Br2→C8H5BrF2O3+HBr
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Reagents include aryl boronic acids and palladium catalysts.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Coupling Reactions:
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)benzoic acid is a chemical compound with applications in scientific research, primarily as an intermediate in synthesizing pharmaceuticals and agrochemicals. It serves as a building block in organic synthesis for preparing more complex molecules and developing new drugs and active pharmaceutical ingredients.
Scientific Research Applications
- Chemical Synthesis: 4-Bromo-3-(difluoromethoxy)benzoic acid is utilized as an intermediate in synthesizing complex organic molecules.
- Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
- Medicine: It serves as a building block in developing pharmaceutical agents.
- Industry: It is used in producing specialty chemicals and materials.
Chemical Reactions
4-Bromo-3-(difluoromethoxy)benzoic acid undergoes several chemical reactions:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
- Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced. Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction.
- Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form biaryl compounds.
The products of these reactions depend on the specific reagents and conditions, yielding various substituted benzoic acids or biaryl compounds.
Antifibrotic Properties
Compounds structurally similar to 4-Bromo-3-(difluoromethoxy)benzoic acid have shown potential antifibrotic effects. A related compound demonstrated inhibitory effects on TGF-β1-induced epithelial-mesenchymal transformation (EMT), which is crucial in pulmonary fibrosis.
- Inhibition of EMT: The compound reduced cell viability in A549 and H1299 cells exposed to TGF-β1.
- Reduction in Lung Fibrosis: In vivo studies indicated that the compound alleviated bleomycin-induced lung inflammation and fibrosis in rats, improving lung function metrics such as forced vital capacity (FVC) and total lung capacity (TLC).
Pulmonary Fibrosis Model: A study involving bleomycin-induced pulmonary fibrosis in rats showed that treatment with a difluoromethoxy benzoic acid derivative reduced inflammation markers significantly. The expression levels of α-smooth muscle actin (α-SMA), hydroxyproline, and total collagen were markedly decreased in treated groups compared to controls.
Chemical Synthesis Applications: The compound is utilized as an intermediate in organic synthesis, facilitating developing pharmaceuticals. Its unique functional groups allow for various chemical transformations, making it a versatile building block in medicinal chemistry.
Action Mechanism
- Target of Action: Benzoic acid derivatives often interact with various enzymes and receptors in the body.
- Mode of Action: Benzoic acid derivatives undergo chemical reactions, including free radical bromination and nucleophilic substitution.
- Biochemical Pathways: Benzoic acid derivatives can influence various biochemical processes, depending on their chemical structure and target molecules.
- Action Environment: Environmental factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interactions with its targets.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)benzoic acid depends on its specific application. In biochemical studies, it may interact with target proteins or enzymes, modulating their activity through binding interactions. The presence of the bromine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a difluoromethoxy group.
4-Bromo-2,5-difluorobenzoic acid: Contains an additional fluorine atom at the fifth position.
2-Bromo-4-fluorobenzoic acid: The positions of the bromine and fluorine atoms are reversed.
Uniqueness
4-Bromo-2-(difluoromethoxy)benzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound in various research applications .
Biological Activity
4-Bromo-2-(difluoromethoxy)benzoic acid is a benzoic acid derivative with significant potential in biological applications. Its unique chemical structure, featuring bromine and difluoromethoxy substituents, allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H6BrF2O3
- Molecular Weight : 165.03 g/mol
- CAS Number : 1131615-10-5
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and signaling pathways, potentially providing therapeutic benefits in conditions such as cancer and inflammation.
- Cell Signaling Modulation : It influences cell signaling pathways by modulating gene expression related to cellular proliferation and apoptosis. This modulation can affect various cellular processes, including differentiation and survival .
- Transport and Distribution : The compound's efficacy is influenced by its transport across cell membranes via specific transporters, which affects its localization and function within cells.
Biological Activity
The biological effects of this compound have been evaluated in several studies:
Cellular Effects
- Gene Expression : Studies indicate that this compound can alter the expression of genes involved in critical metabolic pathways, leading to changes in cellular function.
- Apoptosis Induction : It has been observed to induce apoptosis in certain cancer cell lines by activating specific signaling cascades .
Dosage Effects
Research has demonstrated that the biological effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, the compound exhibits beneficial effects such as enzyme inhibition and metabolic modulation.
- High Doses : Higher concentrations may lead to cytotoxic effects, highlighting the importance of dosage optimization for therapeutic applications .
Case Studies
Properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-1-2-5(7(12)13)6(3-4)14-8(10)11/h1-3,8H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZLXDPXWIKMBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553672-25-6 | |
Record name | 4-bromo-2-(difluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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